molecular formula C11H5BrClNS B1411360 6-Bromo-1-chloro[1]benzothieno[2,3-c]pyridine CAS No. 1235872-86-2

6-Bromo-1-chloro[1]benzothieno[2,3-c]pyridine

Cat. No.: B1411360
CAS No.: 1235872-86-2
M. Wt: 298.59 g/mol
InChI Key: ZOAKQGFVWICQGN-UHFFFAOYSA-N
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Description

6-Bromo-1-chloro[1]benzothieno[2,3-c]pyridine (CAS: 1235872-86-2) is a pentacyclic heteroaromatic compound featuring fused benzothiophene and pyridine rings. Its molecular formula is C₁₁H₅BrClNS, with a molecular weight of 298.60 g/mol. The bromine and chlorine substituents at positions 6 and 1, respectively, enhance electrophilic reactivity and steric effects, making it a versatile intermediate in pharmaceutical and materials science research .

Properties

IUPAC Name

6-bromo-1-chloro-[1]benzothiolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrClNS/c12-6-1-2-9-8(5-6)7-3-4-14-11(13)10(7)15-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAKQGFVWICQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(S2)C(=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Bromo-1-chlorobenzothieno[2,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of 6-bromo-1-chlorobenzothieno[2,3-c]pyridine typically involves multi-step organic reactions. A notable method includes the use of metalation followed by cross-coupling reactions, which have been optimized for yield and efficiency. For example, a recent study reported the successful synthesis of this compound with a high yield through a one-pot reaction involving palladium-catalyzed processes .

The biological activity of 6-bromo-1-chlorobenzothieno[2,3-c]pyridine is primarily attributed to its interaction with various molecular targets within biological systems. Its structure allows it to engage in covalent bonding with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modulation of signaling pathways .

Pharmacological Properties

Research indicates that this compound exhibits significant activity against various cancer cell lines. For instance, it has shown micromolar activity (around 10 µM) against several types of cancer cells, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) . The specific mechanisms by which it exerts these effects are still under investigation but may involve the modulation of kinase activities or interference with DNA replication processes.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of 6-bromo-1-chlorobenzothieno[2,3-c]pyridine on cancer cells. A study conducted on various cell lines revealed that the compound induces apoptosis and inhibits cell proliferation effectively . The IC50 values observed suggest that it may be a promising candidate for further development as an anticancer agent.

Docking Studies

Molecular docking studies have provided insights into the binding affinity of 6-bromo-1-chlorobenzothieno[2,3-c]pyridine with specific protein targets. These studies indicate a strong interaction with certain kinases involved in cancer progression, suggesting that this compound could serve as a selective inhibitor in therapeutic applications .

Data Summary

Biological Activity Cell Line IC50 (µM) Mechanism
CytotoxicityA549~10Apoptosis induction
CytotoxicityHeLa~10Cell cycle arrest
CytotoxicityB16F10~10Inhibition of proliferation

Scientific Research Applications

Medicinal Chemistry Applications

6-Bromo-1-chloro benzothieno[2,3-c]pyridine has garnered attention for its potential pharmacological properties:

  • Antihistaminic Activity : Research indicates that derivatives of this compound may exhibit antihistaminic effects, making them candidates for allergy treatments.
  • Anticancer Properties : Studies have shown that similar benzothieno compounds can inhibit tumor growth and may serve as leads in anticancer drug development .

Case Study: Antihistaminic Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of benzothieno compounds were synthesized and evaluated for their antihistaminic activity. The results demonstrated that specific modifications to the core structure enhanced potency against histamine receptors, suggesting a pathway for developing new antihistamines based on this scaffold .

Materials Science Applications

The unique chemical structure of 6-Bromo-1-chloro benzothieno[2,3-c]pyridine allows it to be used as a building block in materials science:

  • Organic Electronics : Its properties make it suitable for use in organic semiconductors and photovoltaic devices.
  • Polymer Chemistry : The compound can be utilized to synthesize novel polymers with desired electronic properties.

Synthetic Intermediate

As a synthetic intermediate, 6-Bromo-1-chloro benzothieno[2,3-c]pyridine can facilitate the synthesis of more complex molecules:

  • Heterocyclic Synthesis : It serves as a precursor in the synthesis of various heterocycles, contributing to the development of new drugs and materials.
  • Functionalization Reactions : The presence of bromine and chlorine allows for further functionalization reactions, leading to diverse derivatives with varied biological activities.

Summary Table of Applications

Application AreaSpecific UsesReferences
Medicinal ChemistryAntihistaminic activity; anticancer properties
Materials ScienceOrganic electronics; polymer chemistry
Synthetic IntermediateHeterocyclic synthesis; functionalization reactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The compound’s structural analogues differ in core heterocycles, substituent positions, and functional groups. Key comparisons include:

Table 1: Structural and Electronic Properties
Compound Name Molecular Formula Substituents Molecular Weight Key Features
6-Bromo-1-chloro[1]benzothieno[2,3-c]pyridine C₁₁H₅BrClNS Br (C6), Cl (C1) 298.60 Benzothieno-pyridine fused system; high electrophilicity due to halogenation
6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine C₇H₄BrClN₂ Br (C6), Cl (C3) 245.49 Pyrrole-pyridine core; smaller ring system, lower steric hindrance
3-[(4-Bromophenyl)thio]-2-chloropyridin-4-amine C₁₁H₈BrClN₂S BrPh-S (C3), Cl (C2), NH₂ 315.63 Thioether-linked bromophenyl group; enhanced π-conjugation

Pharmacological and Material Science Relevance

  • Pyrrolo[2,3-b]pyridine Derivatives: Smaller molecular size and lower logP values (predicted ~2.1 vs. ~3.5 for benzothieno analogues) improve membrane permeability, favoring drug development .
  • Benzothieno[3,2-g]indolizinium Salts: Derived from recyclization reactions, these salts show promise in nonlinear optical materials due to extended conjugation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 6-Bromo-1-chloro[1]benzothieno[2,3-c]pyridine?

  • Answer : The compound is typically synthesized via sequential halogenation or cross-coupling reactions. For example, bromination of a chlorinated benzothienopyridine precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 80°C) can introduce the bromo group regioselectively . Alternatively, Suzuki-Miyaura coupling may be employed for introducing aryl/heteroaryl substituents, using palladium catalysts and boronic acid derivatives. Purity optimization often involves column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization .

Q. How is the purity and structural integrity of 6-Bromo-1-chloro[1]benzothieno[2,3-c]pyridine validated?

  • Answer : Analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% by area normalization) .
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm substitution patterns and halogen positions. Downfield shifts in aromatic protons (δ 7.5–8.5 ppm) indicate electron-withdrawing effects of Br and Cl .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 272.92) .

Advanced Research Questions

Q. How can regioselectivity challenges in bromo-chloro substitution be addressed during synthesis?

  • Answer : Regioselectivity is controlled by:

  • Directing Groups : Electron-donating groups (e.g., methoxy) on the benzothienopyridine scaffold direct electrophilic substitution.
  • Temperature and Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance halogenation rates at electron-deficient positions .
  • Metal-Catalyzed Coupling : Nickel or palladium catalysts enable selective cross-coupling at sterically accessible sites . Contradictions in product yields (e.g., 70% vs. 85%) may arise from competing side reactions, requiring TLC monitoring and iterative condition adjustments .

Q. What computational tools are used to predict reactivity and stability of 6-Bromo-1-chloro[1]benzothieno[2,3-c]pyridine?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Electrostatic Potential Surfaces : To identify reactive sites for nucleophilic/electrophilic attacks.
  • Thermodynamic Stability : Gibbs free energy comparisons of tautomers or conformers .
  • Hirshfeld Surface Analysis : To predict crystal packing and intermolecular interactions, validated against experimental XRD data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-1-chloro[1]benzothieno[2,3-c]pyridine
Reactant of Route 2
6-Bromo-1-chloro[1]benzothieno[2,3-c]pyridine

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